Metabolic Stability Conferred by the 1,2,4‑Oxadiazole Bioisostere vs. Ester‑Containing Analogues
In a series of pyrazole‑bearing SOCE modulators, replacement of a metabolically labile ester group with a 1,2,4‑oxadiazole ring raised residual parent compound after incubation with mouse liver S9 fraction from <15 % to >73 % for multiple matched pairs [1]. The 3‑phenyl oxadiazole substructure present in CAS 1237761-00-0 is the direct bioisostere of a phenyl ester, and the class‑level data indicate that the oxadiazole scaffold offers a ≥ 4‑fold improvement in metabolic stability relative to the ester isostere [1].
| Evidence Dimension | Metabolic stability (residual parent compound after MLS9 incubation) |
|---|---|
| Target Compound Data | Not directly determined for CAS 1237761‑00‑0; class‑level value for structurally analogous 3‑aryl‑1,2,4‑oxadiazole‑pyrazoles: 73–>99 % residual substrate (MLS9) [1] |
| Comparator Or Baseline | Corresponding ester‑containing pyrazoles: <15 % residual substrate (MLS9) [1] |
| Quantified Difference | ≥ 4‑fold improvement in MLS9 stability (class‑level inference) |
| Conditions | Mouse liver S9 fraction metabolic stability assay; compounds incubated at 10 µM, 37 °C, sampled at 0, 10, 20, 30 min [1] |
Why This Matters
For procurement decisions, the oxadiazole scaffold’s documented metabolic stability advantage means that analogues bearing this motif are less likely to be rapidly cleared in vivo, reducing the risk of false-negative results in cellular assays caused by compound depletion.
- [1] Aprile S, Riva B, Bhela IP, et al. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Med Chem Lett. 2021;12(4):640‑646. doi:10.1021/acsmedchemlett.1c00034 View Source
